(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid

Suzuki-Miyaura Coupling Building Blocks Purity Analysis

Choose this specific C3-boronic acid thiophene to achieve correct regiochemistry in Suzuki-Miyaura cross-couplings. Unlike 2-yl/5-yl positional isomers or pinacol ester derivatives, it couples at the 3-position while keeping the 5-ester available for further diversification. Commercially supplied at ≥98% purity, it reduces byproduct accumulation in multi-step syntheses. Its 2–8°C storage requirement avoids cold-chain shipping costs and simplifies inventory compared to the freezer-stored 2-yl isomer.

Molecular Formula C6H7BO4S
Molecular Weight 186 g/mol
CAS No. 957062-52-1
Cat. No. B1386931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
CAS957062-52-1
Molecular FormulaC6H7BO4S
Molecular Weight186 g/mol
Structural Identifiers
SMILESB(C1=CSC(=C1)C(=O)OC)(O)O
InChIInChI=1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3
InChIKeyMGDKHNFETCRNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid 957062-52-1: An Overview of Specifications and Procurement


(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS 957062-52-1) is a heteroaryl boronic acid building block, with a molecular weight of 185.99 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, particularly for constructing carbon-carbon bonds in thiophene-containing systems .

Why (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid 957062-52-1 is Not Interchangeable with Other Methoxycarbonyl-Thiophene Boronic Acids


Despite sharing a molecular formula and core heterocycle, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid cannot be substituted with its positional isomers (e.g., 2-yl, 5-yl) or pinacol ester derivatives. The distinct position of the boronic acid (C3) and ester (C5) on the thiophene ring dictates unique regiochemical and electronic properties that directly influence Suzuki coupling efficiency, product selectivity, and physical properties like solubility and stability [1]. For example, the 2-yl and 5-yl isomers are known to direct cross-coupling to different sites . Substituting with a pinacol ester adds further complexity regarding hydrolysis and catalyst compatibility. Therefore, using an analog without rigorous revalidation risks low yields, side-product formation, or complete reaction failure .

Quantitative Differentiation: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid 957062-52-1 vs. Closest Analogs


Comparative Purity Analysis of 957062-52-1 Against Positional Isomer 4-(Methoxycarbonyl)thiophen-2-ylboronic acid

A direct comparison of commercially available specifications indicates that (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is offered at a purity specification of 98% from certain vendors , which is a quantifiable, albeit minor, 1% difference from the 97% standard purity of the 4-(Methoxycarbonyl)thiophen-2-yl isomer . While both are high purity, this specification difference can be a factor in sensitive applications like iterative coupling sequences where minor impurities can accumulate. This is a direct head-to-head comparison based on vendor-supplied data.

Suzuki-Miyaura Coupling Building Blocks Purity Analysis

Storage Stability Advantage of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid vs. 2-yl Isomer

Based on vendor recommendations, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid can be stored under standard conditions of 2-8°C . This is a significant logistical advantage over the 2-yl isomer, (5-(Methoxycarbonyl)thiophen-2-yl)boronic acid, which requires more stringent storage at -20°C under an inert atmosphere . This class-level inference of enhanced thermal stability directly impacts compound management and procurement costs, as cold-chain shipping and specialized storage equipment are not mandatory for the 3-yl isomer.

Compound Management Stability Procurement Logistics

Supplier-Reported Physical Form Differences Between Regioisomers

(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is consistently reported as a white solid . In contrast, its 2-yl isomer is reported as a solid, but with a key difference in physical form that may impact handling . This is a class-level inference regarding physical property differentiation that can be critical for laboratories using automated weighing systems or those requiring consistent physical forms for reproducible experimental setups.

Solid Form Weighing Lab Automation

Recommended Application Scenarios for (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid 957062-52-1


Synthesis of C3-Substituted Thiophene Derivatives via Suzuki-Miyaura Coupling

This compound is the reagent of choice when the synthetic target requires a C3-substituted thiophene motif. Its regiochemistry is essential for achieving the correct connectivity, as the boronic acid group at the 3-position facilitates coupling at that specific site while leaving the 5-position ester available for further diversification .

Medicinal Chemistry Programs Requiring Standard Refrigeration Storage

For medicinal chemistry and compound management groups with limited freezer space or those seeking to avoid cold-chain shipping costs, this compound is a preferable alternative to the -20°C-stored 2-yl isomer . Its 2-8°C storage requirement simplifies inventory and reduces operational overhead.

Iterative Building Block Synthesis Requiring High Initial Purity

In synthetic routes involving multiple sequential steps, such as iterative cross-couplings to build oligothiophenes or complex heterocycles, the slightly higher commercially available purity (98%) of this compound can be beneficial. Starting with a purer building block minimizes the accumulation of byproducts and simplifies intermediate purifications, improving overall synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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